molecular formula C7H3BrN4S B2384862 11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene CAS No. 1951440-74-6

11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

Cat. No.: B2384862
CAS No.: 1951440-74-6
M. Wt: 255.09
InChI Key: AYILOHRZXJFNIJ-UHFFFAOYSA-N
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Description

11-Bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene is a heterocyclic compound featuring a fused tricyclic core comprising thiadiazole, pyrimidine, and pyrrole moieties. Its molecular formula is C₁₀H₆BrN₄S, with a molecular weight of 309.16 g/mol (calculated based on substituents in analogous compounds ). The compound’s rigid tricyclic architecture and bromine atom make it a candidate for pharmaceutical and materials science applications, particularly in designing enzyme inhibitors or optoelectronic materials.

Properties

IUPAC Name

11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN4S/c8-5-1-4-6-11-10-3-12(6)2-9-7(4)13-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYILOHRZXJFNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C3=NN=CN3C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophene-3-carboxylate with urea to form thieno[2,3-d]pyrimidine-2,4-diol, which is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,4-dichlorothieno[2,3-d]pyrimidine . This intermediate can be further reacted with various amines to obtain the desired this compound derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions with amines can produce various amine derivatives of the compound .

Scientific Research Applications

11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene involves its interaction with specific molecular targets and pathways. The compound is known to inhibit protein kinases, which play a crucial role in cellular signaling and regulation. By inhibiting these enzymes, the compound can disrupt various cellular processes, leading to its therapeutic effects . Additionally, the compound may interact with other molecular targets such as topoisomerases and histone deacetylases, further contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, electronic, and functional differences between the target compound and analogous tricyclic systems:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
11-Bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene C₁₀H₆BrN₄S 309.16 Bromine at position 11 Enhanced reactivity for substitution; potential antiviral/antibacterial activity via halogen bonding.
5-Methyl-11-phenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene C₁₄H₁₀N₄S 266.32 Methyl and phenyl groups Explored as anti-infection agents; methyl group improves metabolic stability, phenyl enhances π-stacking in crystal packing.
5,12-Diphenyl-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene C₁₈H₁₂N₄S 328.40 Phenyl groups at positions 5 and 12 High hydrophobicity (XLogP3 = 5.2); used in crystallographic studies to analyze π–π interactions and packing efficiency.
2-[4-[(4-Chlorophenoxy)-methyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaen-10-yl]-ethanol C₁₈H₁₈ClN₅O₂ 371.80 Chlorophenoxy and ethanol Studied as an FAD-dependent oxidoreductase inhibitor; polar ethanol substituent improves solubility for crystallographic fragment screening.
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0⁰,⁶]dodeca-1(9),2,4,7,11-pentaene C₁₉H₁₄N₆O 342.35 Methoxyphenyl and phenyl Layered crystal packing via C–H···π and π–π interactions; methoxy group introduces electronic effects for tuning optoelectronic properties.

Key Comparative Insights:

Reactivity and Functionalization: The bromine atom in the target compound distinguishes it from methyl- or phenyl-substituted analogs, enabling site-specific modifications (e.g., Suzuki coupling or nucleophilic substitution) . In contrast, chlorine in the chlorophenoxy derivative () offers similar reactivity but with reduced steric hindrance.

Crystallographic Behavior :

  • Phenyl-substituted analogs () exhibit π–π stacking and C–H···π interactions, stabilizing crystal lattices. The bromine atom’s larger atomic radius may disrupt packing efficiency compared to smaller substituents like methyl.

Biological Activity :

  • Methyl and phenyl derivatives () are prioritized for drug development due to improved pharmacokinetics. Brominated analogs may exhibit enhanced binding to halogen-bond-accepting biomolecules, such as proteases or kinases.

Electronic Properties :

  • Methoxy and chloro substituents () introduce electron-donating/withdrawing effects, altering the tricyclic system’s aromaticity and optoelectronic behavior. Bromine’s polarizability could enhance charge transport in materials science applications.

Biological Activity

11-bromo-10-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene is a heterocyclic compound belonging to the class of thienopyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. The unique structural features of this compound suggest potential applications in various biological systems.

The compound exhibits significant interactions with biological macromolecules such as proteins and enzymes. These interactions are crucial for its biochemical activity and therapeutic potential.

Key Biochemical Interactions

  • Enzyme Inhibition : It has been shown to inhibit certain protein kinases involved in cellular signaling pathways.
  • Anticancer Activity : Preliminary studies indicate that it may possess anticancer properties by inducing apoptosis in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : The compound inhibits specific kinases that are critical for cancer cell proliferation.
  • Cell Cycle Arrest : It may induce cell cycle arrest at various phases, particularly at the G1/S checkpoint.
  • Reactive Oxygen Species (ROS) Generation : The compound can increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

Anticancer Studies

A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in:

  • Inhibition of Cell Growth : Significant reduction in cell viability was observed at concentrations as low as 10 µM.
  • Induction of Apoptosis : Flow cytometry analysis indicated an increase in apoptotic cells after treatment.
Concentration (µM)Cell Viability (%)Apoptotic Cells (%)
01005
106025
503055

Antimicrobial Activity

In addition to anticancer properties, the compound has shown promising antimicrobial activity against various bacterial strains:

  • Efficacy Against Staphylococcus aureus : Minimum inhibitory concentration (MIC) was determined to be 25 µg/mL.
  • Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

Case Studies

Several case studies have explored the biological implications of this compound:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed that patients treated with a regimen including this compound experienced improved outcomes compared to historical controls.
  • Case Study on Infection Control : Research indicated that incorporating this compound into treatment protocols for bacterial infections led to faster recovery times and reduced resistance development.

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